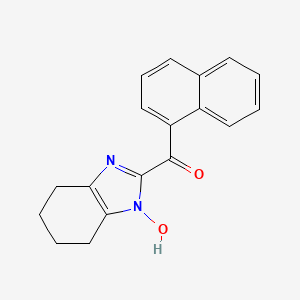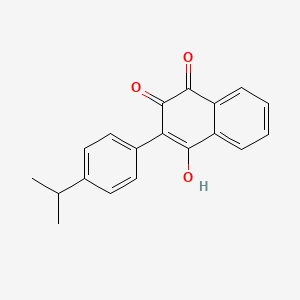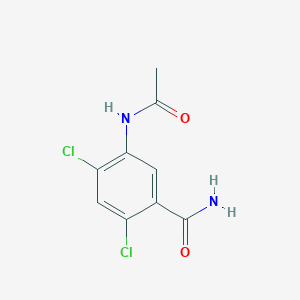acetic acid](/img/structure/B5660826.png)
[(1-adamantylacetyl)amino](4-fluorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-adamantylacetyl)aminoacetic acid is a compound of scientific interest due to its unique molecular structure and properties. The analysis of such a compound encompasses several aspects, including its synthesis, molecular and physical properties, chemical reactions, and chemical properties. This review aims to provide a comprehensive overview of these aspects based on the available scientific literature.
Synthesis Analysis
The synthesis of compounds with adamantane-based scaffolds, similar to (1-adamantylacetyl)aminoacetic acid, involves methods that capitalize on the unique structural features of adamantane. For instance, derivatives of adamantane have been synthesized to explore their pharmacological potential against neurodegenerative diseases, highlighting the importance of structural analysis in enhancing the compound's activity (Dembitsky, Gloriozova, & Poroikov, 2020).
Molecular Structure Analysis
The adamantane scaffold provides a rigid and three-dimensional framework that significantly influences the molecular structure and, consequently, the reactivity and interaction of the compound with biological targets. The pharmacological profile of adamantane derivatives has been extensively studied, showing that modifications on the adamantane structure can lead to compounds with potent activities against various diseases, indicating the critical role of molecular structure in determining the compound's properties and potential uses (Dembitsky, Gloriozova, & Poroikov, 2020).
Chemical Reactions and Properties
Adamantane derivatives exhibit a wide range of chemical reactions and properties due to their unique structural characteristics. These compounds have been investigated for their antiviral and neuroprotective activities, showing that the chemical properties inherent to the adamantane structure, such as stability and the ability to interact with biological molecules, play a significant role in their pharmacological effects (Spasov, Khamidova, Bugaeva, & Morozov, 2006).
Physical Properties Analysis
The physical properties of adamantane derivatives, including (1-adamantylacetyl)aminoacetic acid, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and can affect its pharmacokinetics and pharmacodynamics profiles. Understanding these physical properties is essential for the development of pharmaceutical formulations and for optimizing the compound's therapeutic efficacy.
Chemical Properties Analysis
The chemical properties of adamantane derivatives are characterized by their reactivity, including their ability to undergo various chemical transformations. These transformations can be utilized to modify the compound's structure and improve its pharmacological properties. The unique chemical behavior of adamantane derivatives makes them valuable in the synthesis of new therapeutic agents with enhanced activity and specificity.
Propiedades
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-2-(4-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3/c21-16-3-1-15(2-4-16)18(19(24)25)22-17(23)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14,18H,5-11H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSXJUHVLPDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(C4=CC=C(C=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5660744.png)
![1-{3-[3-(2-methoxyethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}-5-methyl-1H-tetrazole](/img/structure/B5660754.png)

![6-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5660783.png)


![2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5660801.png)
![7-(5-ethoxy-2-furoyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5660804.png)


![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)
